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Compound Name:
(1-(tetrahydro-2H-pyran-2-yl)-1H-

pyrazol-4-yl)methanamine

CAS No.: 1038392-15-2

Cat. No.: B1444730

Get Quote

For researchers, scientists, and professionals in drug development, the pyrazole scaffold

represents a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1]

[2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a

privileged structure found in numerous FDA-approved drugs.[1] Its versatility allows for a wide

range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase

inhibitory effects.[2][4] The specific biological activity and potency of pyrazole derivatives are

profoundly influenced by the nature and position of their substituents.[4] This guide provides an

in-depth comparative analysis of the structure-activity relationship (SAR) of 4-substituted

pyrazole derivatives, offering experimental data and mechanistic insights to inform future drug

design and development.

The Significance of the 4-Position
The C4 position of the pyrazole ring is a key site for chemical modification, allowing for the

introduction of various substituents that can modulate the molecule's electronic properties,
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steric profile, and ability to interact with biological targets. Understanding the impact of these

substitutions is crucial for optimizing the therapeutic efficacy and selectivity of pyrazole-based

drug candidates.

Comparative Analysis of Biological Activities
This section compares the biological performance of 4-substituted pyrazole derivatives across

several key therapeutic areas, supported by experimental data.

Anticancer Activity
The 4-position of the pyrazole ring plays a critical role in determining the anticancer potency of

its derivatives. The nature of the substituent at this position can significantly influence the

compound's interaction with various cancer-related targets, such as protein kinases and

tubulin.

A notable example is the development of 3,4-diaryl pyrazole derivatives as potent tubulin

polymerization inhibitors. One study reported a series of compounds with exceptional antitumor

activity, with IC50 values in the nanomolar range against a panel of six cancer cell lines.[5]

Table 1: Anticancer Activity of 3,4-Diaryl Pyrazole Derivatives[5]

Compound C4-Substituent Cell Line IC50 (nM)

6
3,4,5-

trimethoxyphenyl
Various 0.06–0.25

In the context of pyrazolo[3,4-d]pyrimidine-based anticancer agents, the substituent at the 4-

position has been shown to be a key determinant of cytotoxicity. Structure-activity relationship

studies have revealed that the incorporation of an aniline moiety at this position enhances

potency, while aliphatic amines lead to a decrease in activity.[4] This suggests that the aromatic

nature and potential for specific interactions of the aniline group are crucial for the observed

anticancer effects.[4]

Kinase Inhibitory Activity
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Protein kinases are critical targets in oncology and other diseases, and pyrazole-based

compounds have emerged as potent kinase inhibitors.[2] The substituent at the 4-position can

influence the binding affinity and selectivity of these inhibitors.

For instance, in a series of pyrazole-based JNK3 inhibitors, the initial lead compound, a 4-

(pyrazol-3-yl)-pyrimidine, demonstrated an IC50 of 0.63 μM.[5] This spurred further

investigation into the SAR of this scaffold.

Table 2: Kinase Inhibitory Activity of a 4-(Pyrazol-3-yl)-pyrimidine Derivative[5]

Compound Target IC50 (µM)

1 JNK3 0.63

Anti-inflammatory Activity
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a

well-known example of a selective COX-2 inhibitor.[2] The nature of the substituent at the 4-

position can significantly impact the potency and selectivity of these compounds.

A study on pyrazole-pyridazine hybrids as selective COX-2 inhibitors provided a clear

comparison of different substituents on a benzylidene ring attached to the pyrazole core.

Table 3: COX-2 Inhibitory Activity of 4-Substituted Pyrazole-Pyridazine Hybrids[4]
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Compound
4-Substituent on
Benzylidene Ring

COX-2 IC50 (µM)

5f 3,4,5-trimethoxy 1.50

6f 3,4,5-trimethoxy 1.15

5e p-bromo > celecoxib

6e p-bromo > celecoxib

5b p-methoxy poor

6b p-methoxy poor

5c p-chloro poor

6c p-chloro poor

Celecoxib - 2.16

The data indicates that bulky, electron-donating groups like the trimethoxy substitution at the

para position of the benzylidene ring significantly enhance COX-2 inhibitory activity, surpassing

that of celecoxib.[4] In contrast, single electron-donating (methoxy) or electron-withdrawing

(chloro, bromo) groups at the para position resulted in poor activity.[4]

Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and

antifungal agents. Pyrazole derivatives have shown promise in this area, and substitutions at

the 4-position can modulate their antimicrobial spectrum and potency.

A study on new haloaminopyrazole derivatives demonstrated their activity against various

bacterial strains. The minimum inhibitory concentration (MIC) values highlight the impact of

halogen substitution.

Table 4: Antimicrobial Activity of 4-Substituted Haloaminopyrazoles[3]
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Compound
4-Substituent on
Phenyl Ring

Bacterial Strain MIC (µg/mL)

4b 4-chloro
S. aureus, E. faecalis,

P. aeruginosa, E. coli
460

4a fluoro S. aureus 230 (MBIC)

5a fluoro S. aureus 230 (MBIC)

The results suggest that halogen substitution, particularly with chlorine and fluorine, can confer

broad-spectrum antibacterial activity.[3] Another study on pyrazole-4-carboxamide derivatives

indicated that both electron-donating (e.g., dimethyl, methoxy) and strong electron-withdrawing

(e.g., nitro, chloro) groups on an attached phenyl ring can lead to activity against both Gram-

positive and Gram-negative bacteria.[6]

Experimental Methodologies
The synthesis and evaluation of 4-substituted pyrazole derivatives involve a series of well-

established chemical and biological protocols.

General Synthesis of 4-Substituted Pyrazoles
A common and versatile method for the synthesis of 4-substituted pyrazoles is through the

Vilsmeier-Haack reaction. This reaction allows for the formylation of a pyrazole precursor at the

4-position, which can then be further modified.

Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrazole

Reagent Preparation: In a cooled flask, slowly add phosphorus oxychloride (POCl3) to

dimethylformamide (DMF) with stirring.

Reaction: Add the pyrazole precursor to the Vilsmeier reagent at a controlled temperature.

Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto crushed

ice and neutralize with a base (e.g., sodium hydroxide solution).
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Work-up: Extract the product with a suitable organic solvent, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography or recrystallization to obtain

the 4-formyl pyrazole derivative.

Synthesis of 4-Formyl Pyrazole

Pyrazole Precursor

Vilsmeier-Haack
Reaction

Vilsmeier Reagent
(POCl3 + DMF)

Hydrolysis
(Ice + Base)

Extraction &
Drying Purification 4-Formyl Pyrazole

Kinase Inhibition Assay

Kinase, Substrate,
ATP, Test Compound Incubation Quantify Phosphorylation IC50 Determination Potency (IC50)

Click to download full resolution via product page

Workflow for determining kinase inhibitory activity.

Mechanistic Insights and Structure-Activity
Relationships
The substituent at the 4-position of the pyrazole ring can influence biological activity through a

combination of electronic, steric, and hydrophobic effects.
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Factors Influencing SAR at C4-Position

C4-Substituent
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Key factors influencing the SAR of 4-substituted pyrazoles.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-

withdrawing groups (EWGs) at the 4-position can alter the electron density of the pyrazole

ring. This can affect the pKa of the pyrazole nitrogens and their ability to participate in

hydrogen bonding with the target protein. For example, in some kinase inhibitors, EDGs on

an adjacent aryl ring have been shown to be favorable for activity.

Steric Effects: The size and shape of the substituent at the 4-position can influence how the

molecule fits into the binding pocket of the target protein. Bulky substituents may cause

steric hindrance, preventing optimal binding, or they may provide additional favorable van

der Waals interactions. The observation that a cyclobutyl group was more optimal than

smaller or larger groups for a particular kinase inhibitor suggests a finely tuned steric

requirement in the binding site.

Hydrophobicity: The lipophilicity of the substituent at the 4-position can affect the

compound's solubility, cell permeability, and overall pharmacokinetic properties. Halogen

atoms, for instance, can increase lipophilicity, which may enhance membrane permeability

and contribute to improved antimicrobial activity.
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Conclusion and Future Directions
The 4-position of the pyrazole ring is a critical determinant of the biological activity of its

derivatives. This guide has provided a comparative analysis of the SAR of 4-substituted

pyrazoles across anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial activities,

supported by experimental data. The choice of substituent at this position, whether it be an aryl,

alkyl, halo, or other functional group, can profoundly impact potency and selectivity. Future

research should continue to explore a diverse range of substituents at the 4-position and

employ computational modeling in conjunction with experimental screening to rationally design

novel pyrazole-based therapeutics with improved efficacy and safety profiles.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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